BenchChemオンラインストアへようこそ!

5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine

Fragment-based drug design Lipophilicity Lead-likeness

This strategic fragment combines a validated 1,2,4-thiadiazole pyrimidine bioisostere with a C5-pyrrolidine substituent for balanced XLogP3 (1.4) and TPSA (83.3 Ų)—avoiding the excessive hydrophilicity of 5-methyl analogs (XLogP3 ≈ 0.06) and lipophilicity of 5-phenyl analogs (XLogP3 ≈ 2.5). The C3 primary amine enables rapid, metal-free diversification (amide coupling, sulfonamide formation, reductive amination) compatible with 96-well plate chemistry—a clear advantage over the costly palladium-catalyzed cross-coupling required by the 5-chloro regioisomer. With only one rotatable bond, the rigid scaffold ensures minimal entropic penalty upon protein binding and well-defined electron density in co-crystal structures. Order ≥95% purity now.

Molecular Formula C6H10N4S
Molecular Weight 170.24 g/mol
CAS No. 1375471-63-8
Cat. No. B1376193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine
CAS1375471-63-8
Molecular FormulaC6H10N4S
Molecular Weight170.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NS2)N
InChIInChI=1S/C6H10N4S/c7-5-8-6(11-9-5)10-3-1-2-4-10/h1-4H2,(H2,7,9)
InChIKeyXAJOBTVVERAOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine (CAS 1375471-63-8): Chemical Class, Physicochemical Profile, and Procurement Context


5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine (CAS 1375471-63-8) is a heterocyclic small-molecule building block belonging to the 1,2,4-thiadiazole family, featuring a pyrrolidine ring directly attached at the C5 position and a primary amine at C3 [1]. With a molecular formula of C₆H₁₀N₄S, a molecular weight of 170.24 g·mol⁻¹, computed XLogP3 of 1.4, topological polar surface area (TPSA) of 83.3 Ų, a single hydrogen bond donor, five hydrogen bond acceptors, and one rotatable bond, this compound occupies a narrow, well-defined region of fragment-like chemical space that distinguishes it from other 5-substituted 1,2,4-thiadiazol-3-amines commonly used in medicinal chemistry library construction [2].

Why Generic Substitution Is Inadequate for 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine Procurement


Although the 1,2,4-thiadiazol-3-amine scaffold is recognized as a privileged bioisostere of pyrimidine in medicinal chemistry, the physicochemical and geometric properties imparted by the C5 substituent vary discontinuously across analogs [1]. The pyrrolidine ring—a saturated, five-membered cyclic amine—confers a unique combination of moderate lipophilicity (XLogP3 = 1.4), a TPSA of 83.3 Ų, a single H-bond donor, five H-bond acceptors, and exactly one rotatable bond, creating a vector-defined exit point for further elaboration that cannot be replicated by a methyl (XLogP3 ≈ 0.06, TPSA ≈ 78 Ų), chloro (XLogP3 = 1.4, TPSA ≈ 51 Ų), phenyl (XLogP3 ≈ 2.5, TPSA ≈ 52 Ų), or piperidine substituent (MW = 184.26, seven-membered ring geometry) at the same position [2]. Substituting the pyrrolidine ring for a different amine or removing it altogether erases the specific hydrogen-bond acceptor count, conformational profile, and steric bulk that define this compound as a fragment or synthetic intermediate. The quantitative evidence below demonstrates that even structurally adjacent analogs produce diverging property profiles that preclude generic interchange in target-oriented synthesis and fragment-based lead discovery.

Product-Specific Quantitative Evidence Guide: 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine vs. Closest Analogs


Lipophilicity-Weighted Fragment Desirability: XLogP3 and TPSA Comparison vs. 5-Methyl, 5-Phenyl, and 5-Chloro Analogs

The target compound exhibits an XLogP3 of 1.4 and a TPSA of 83.3 Ų, placing it within the Rule-of-Three (RO3) fragment space (MW < 300, XLogP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. In direct comparison, the 5-methyl analog (C₃H₅N₃S, MW 115.16) has a dramatically lower XLogP3 (approx. 0.06) , while the 5-phenyl analog (C₈H₇N₃S, MW 177.23) has a higher XLogP3 (approx. 2.5) and lower TPSA (approx. 52 Ų) . The 5-chloro analog (C₂H₂ClN₃S, MW 135.58) matches the lipophilicity (XLogP3 = 1.4) but possesses a markedly lower TPSA (approx. 51 Ų) and zero hydrogen-bond acceptor sites beyond the thiadiazole ring [2]. The pyrrolidine substituent thus uniquely balances moderate lipophilicity with enhanced polar surface area, making the target compound preferable when solubility-permeability trade-off optimization is required in a fragment starting point.

Fragment-based drug design Lipophilicity Lead-likeness

Conformational Restriction and Rotatable Bond Count: Pyrrolidine vs. Piperidine and Acyclic Amine Analogs

With exactly one rotatable bond (the C–N linkage between the thiadiazole core and the pyrrolidine ring), the target compound adopts a highly constrained conformational profile compared to the 5-piperidin-1-yl analog (CAS 1536051-54-3, MW 184.26, C₇H₁₂N₄S), which also contains one rotatable bond but presents a six-membered ring with chair-flipping degrees of freedom, and acyclic 5-amino-substituted analogs that introduce additional rotatable bonds [1]. In fragment-based drug design, lower rotatable bond count correlates with higher ligand efficiency and reduced entropic penalty upon binding [2]. The target compound’s rigid pyrrolidine ring orientation provides a predictable vector for further substitution and a reduced conformational search space for computational docking studies.

Conformational analysis Rotatable bonds Ligand efficiency

Hydrogen-Bond Acceptor Profile: Pyrrolidine Nitrogen as a Distinct Pharmacophoric Feature vs. 5-Chloro and 5-Methyl Analogs

The target compound possesses five hydrogen-bond acceptor (HBA) atoms: the three nitrogen atoms in the thiadiazole core plus the pyrrolidine nitrogen and the exocyclic amine nitrogen. In contrast, the 5-chloro analog (HBA ≈ 3, lacking the pyrrolidine nitrogen) and the 5-methyl analog (HBA ≈ 3, lacking any heteroatom at the pyrrolidine position) each have only three HBA atoms [1]. The additional pyrrolidine nitrogen, with its sp³ hybridization and lone pair oriented outward from the ring plane, provides a geometrically distinct HBA site that is absent in non-amine substituted analogs. This HBA count of 5 is matched only by the 5-piperidin-1-yl analog, but the pyrrolidine nitrogen’s more exposed lone pair (less steric shielding compared to the piperidine ring) may offer stronger and more directional hydrogen-bonding interactions with target proteins [2].

Hydrogen-bond acceptor Pharmacophore modeling Fragment elaboration

Regioisomeric Differentiation: C3-Amine / C5-Pyrrolidine vs. C3-Pyrrolidine / C5-Chloro Substitution Pattern for Synthetic Versatility

The target compound (5-(pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine) places the synthetically accessible primary amine at C3 and the pyrrolidine at C5. A commercially available regioisomer, 5-chloro-3-(pyrrolidin-1-yl)-1,2,4-thiadiazole (CAS 173052-98-7, C₆H₈ClN₃S, MW 189.66), inverts this arrangement with chlorine at C5 and pyrrolidine at C3 . In the target, the C3-NH₂ group is a direct handle for amide coupling, reductive amination, or diazotization chemistry, whereas the regioisomer’s C5-Cl requires palladium-catalyzed cross-coupling for further elaboration—a step with inherently lower functional group tolerance and higher catalyst cost [1]. The C3-amine is also more reactive toward electrophilic substitution and Schiff-base formation under mild, metal-free conditions, making the target compound a more versatile and atom-economical building block for parallel synthesis and library generation.

Regioisomer differentiation Synthetic intermediate Building-block utility

Bioisosteric Scaffold Advantage: 1,2,4-Thiadiazole as a Pyrimidine Replacement with Superior Lipophilicity Tuning

The 1,2,4-thiadiazole core is an established bioisostere of pyrimidine, a ubiquitously exploited scaffold in kinase inhibitors and GPCR ligands [1]. Replacement of pyrimidine with 1,2,4-thiadiazole increases lipophilicity (XLogP3 shift of approximately +0.5 to +1.0 log units depending on substitution pattern) while preserving the nitrogen atom geometry for hinge-binding interactions [2]. Within this scaffold class, the pyrrolidine substituent at C5 tunes the overall XLogP3 to 1.4—a value that falls within the desirable fragment range while the amine at C3 retains a hydrogen-bond donor for key interactions. This positions the target compound as a privileged fragment for scaffold-hopping campaigns where a pyrimidine core has reached its optimization limit in terms of solubility or metabolic stability.

Bioisostere Pyrimidine replacement Scaffold hopping

Purity and Storage Benchmarking: Vendor-Supplied Quality vs. Closest Commercial Analogs

Multiple verified vendors (ChemScene, Leyan, MolDB) supply the target compound at ≥95% purity with documented storage at 2–8°C in sealed, dry conditions, as confirmed by NMR, HPLC, and LC-MS . The 5-chloro-1,2,4-thiadiazol-3-amine analog (CAS 50988-13-1) is available at 95%+ purity but is described as a reactive aryl chloride susceptible to hydrolytic degradation, requiring stricter anhydrous storage conditions . The 5-piperidin-1-yl analog (CAS 1536051-54-3) is available from a narrower vendor base with less publicly accessible QC documentation . The target compound therefore offers a more robust procurement profile with broader vendor verification, which is critical for reproducible SAR campaigns.

Purity Storage stability Vendor comparison

Best Research and Industrial Application Scenarios for 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine (CAS 1375471-63-8)


Fragment-Based Lead Discovery Requiring Moderate Lipophilicity and High Polar Surface Area Starting Points

With an XLogP3 of 1.4 and TPSA of 83.3 Ų, the compound occupies a desirable balance point in fragment chemical space where passive permeability is maintained without excessive hydrophobicity-driven promiscuity. Medicinal chemistry groups conducting fragment screening against kinases, GPCRs, or epigenetic targets should prioritize this compound over the 5-methyl analog (too hydrophilic, XLogP3 ≈ 0.06) or the 5-phenyl analog (too lipophilic, XLogP3 ≈ 2.5), particularly when the screening cascade includes a solubility filter or a promiscuity counter-screen .

Structure-Guided Optimization of Hinge-Binding Heterocycles via Scaffold Hopping from Pyrimidine

The 1,2,4-thiadiazole core serves as a validated bioisostere of pyrimidine, and the C5-pyrrolidine substitution provides a lipophilicity boost (ΔXLogP3 ≈ +1.2 vs. unsubstituted pyrimidine) that can restore cellular activity when pyrimidine-based leads suffer from poor membrane permeability. The C3-amine retains the essential hydrogen-bond donor required for hinge-binding to kinases, making this compound an optimal fragment for lead optimization campaigns where pyrimidine scaffolds have reached their solubility or permeability limits .

Parallel Library Synthesis via Metal-Free C3-Amine Diversification Chemistry

The C3 primary amine of the target compound enables rapid, metal-free diversification through amide coupling, sulfonamide formation, reductive amination, or urea synthesis, all under mild conditions compatible with 96-well plate formats. In contrast, the regioisomer 5-chloro-3-(pyrrolidin-1-yl)-1,2,4-thiadiazole requires palladium-catalyzed cross-coupling for C5 elaboration, introducing higher cost, lower functional group tolerance, and additional purification steps. Medicinal chemistry groups building focused libraries should select the target compound for its superior atom economy and synthetic tractability .

Conformationally Constrained Fragment for Cryo-EM or X-ray Crystallography Soaking

With only one rotatable bond and a rigidified pyrrolidine ring, the compound presents a low entropic penalty upon protein binding, producing well-defined electron density in co-crystal structures. Structural biology groups conducting fragment soaking experiments should prefer this compound over the 5-piperidin-1-yl analog, whose chair-flipping conformers introduce disorder in electron density maps. The predictable binding pose and minimal conformational sampling facilitate rapid structure determination and hit validation .

Quote Request

Request a Quote for 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.